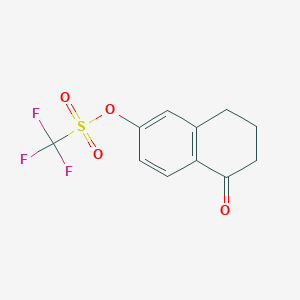

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

Übersicht

Beschreibung

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate, also known as OTf, is a commonly used reagent in organic synthesis. It is a triflate ester, which is a powerful leaving group in substitution reactions. This compound has been widely used in various scientific research applications due to its unique properties and versatility.

Wirkmechanismus

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in organic reactions involves the formation of a stable intermediate with the substrate, followed by the departure of the triflate leaving group. This process results in the formation of a new bond or the elimination of a leaving group, depending on the reaction conditions and the nature of the substrate.

Biochemical and Physiological Effects:

This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in laboratory experiments include its high reactivity, versatility, and ease of use. Additionally, it is a stable compound that can be stored for long periods of time. However, the limitations of using this compound include its high cost and the need for anhydrous conditions during synthesis and reaction.

Zukünftige Richtungen

There are several future directions for the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new synthetic methods that utilize this compound as a reagent. Additionally, this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the use of this compound as a catalyst for various reactions could be explored further, leading to the development of new and more efficient synthetic routes.

Wissenschaftliche Forschungsanwendungen

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been extensively used in organic synthesis as a versatile reagent for various reactions, including substitution, elimination, and coupling reactions. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, this compound has been used as a protecting group for alcohols and amines, as well as a catalyst for various reactions.

Eigenschaften

| 144464-64-2 | |

Molekularformel |

C11H9F3O4S |

Molekulargewicht |

294.25 g/mol |

IUPAC-Name |

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H9F3O4S/c12-11(13,14)19(16,17)18-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |

InChI-Schlüssel |

CRNSFSVRJRVRHP-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1 |

Kanonische SMILES |

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)